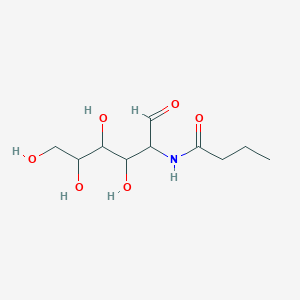

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)butanamide

Description

N-(3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butanamide is a sugar-derived amide compound characterized by a six-carbon backbone with four hydroxyl groups, a ketone at position 1, and a butanamide substituent (CH3CH2CH2CONH-) at position 2.

Properties

Molecular Formula |

C10H19NO6 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)butanamide |

InChI |

InChI=1S/C10H19NO6/c1-2-3-8(15)11-6(4-12)9(16)10(17)7(14)5-13/h4,6-7,9-10,13-14,16-17H,2-3,5H2,1H3,(H,11,15) |

InChI Key |

DOLNHLRELIKJNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Biological Activity

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)butanamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.26 g/mol. The compound features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Notably:

- Target Biomolecules : The compound has been shown to interact with proteins and nucleic acids, influencing cellular processes such as signaling pathways and gene expression.

- Mode of Action : Its hydroxyl groups may facilitate hydrogen bonding with target molecules, enhancing its bioavailability and efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as lipoxygenase .

- Hypolipidemic Properties : Preliminary research indicates potential benefits in lowering lipid levels in the blood, which could be advantageous for cardiovascular health .

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on a rat model investigated the effects of this compound on acute inflammation. The results showed that treatment significantly reduced markers of inflammation and oxidative stress compared to control groups. The compound inhibited lipoxygenase activity in vitro, suggesting a direct mechanism for its anti-inflammatory effects .

Study 2: Hypolipidemic Effects

In another study focusing on dietary impacts on lipid metabolism, rats fed with diets supplemented with this compound exhibited lower serum triglyceride levels. This suggests that the compound may enhance lipid metabolism through modulation of hepatic enzymes involved in lipid processing .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Differences

Key Analogs :

N-(3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide Acyl Group: Acetamide (CH3CONH-). Properties: Shorter carbon chain increases hydrophilicity compared to butanamide.

N-(3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide Acyl Group: Benzamide (C6H5CONH-). Properties: Aromatic ring enhances hydrophobicity and may improve binding affinity to hydrophobic enzyme pockets. Applications: Commercial availability (≥98% purity) suggests use in glycosylation studies or as a glucosamine derivative (synonym: N-Benzoyl-D-glucosamine) .

3-Acetamido-2,4,6-triiodo-5-(N-methylacetamido)-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)benzamide

- Acyl Group : Modified benzamide with iodine and acetamido substituents.

- Properties : High molecular weight (due to iodine) and polarity from hydroxyl groups. Likely used in contrast-enhanced imaging or radiopharmaceuticals .

Comparative Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.